molecular formula C10H16O3 B13915067 Ethyl 4-oxocycloheptane-1-carboxylate

Ethyl 4-oxocycloheptane-1-carboxylate

Cat. No.: B13915067
M. Wt: 184.23 g/mol
InChI Key: NJVZJSGXOCJBIO-UHFFFAOYSA-N
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Description

Ethyl 4-oxocycloheptane-1-carboxylate is a bicyclic ester featuring a seven-membered cycloheptane ring with a ketone group at the 4-position and an ethyl ester moiety at the 1-position. This compound is structurally distinct due to its medium-sized ring system, which introduces unique steric and electronic properties compared to smaller (e.g., cyclohexane) or larger cyclic analogs.

Properties

IUPAC Name

ethyl 4-oxocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZJSGXOCJBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Oxocycloheptanecarboxylate can be synthesized through the esterification of 4-oxocycloheptanecarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-Oxocycloheptanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Oxocycloheptanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: 4-Oxocycloheptanecarboxylic acid or 4-oxocycloheptanone.

    Reduction: 4-Hydroxycycloheptanecarboxylate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-Oxocycloheptanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-Oxocycloheptanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclic structure of the compound also allows it to interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-oxocycloheptane-1-carboxylate with analogous cyclic esters, focusing on structural, physicochemical, and functional differences.

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (based on ) include:

Compound Name CAS Number Similarity Score Key Structural Differences
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 0.93 Six-membered ring (cyclohexane) vs. cycloheptane
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 0.93 Ketone at position 3 vs. 4
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate 59032-71-2 0.90 Additional ethyl substituent at position 1
Ethyl 2-(2-oxocyclopentyl)acetate 20826-94-2 0.90 Five-membered ring (cyclopentane) and acetate chain

Key Observations :

  • Substituent Position : The ketone’s position (e.g., 3 vs. 4) alters electronic distribution, influencing nucleophilic attack sites .
  • Functional Groups : Substituents like ethyl groups (e.g., 59032-71-2) increase steric hindrance, which may reduce reaction rates in esterification or hydrolysis .
Physicochemical Properties

While explicit data for this compound is unavailable, inferences can be drawn from analogs:

  • Boiling/Melting Points : Cycloheptane derivatives generally exhibit lower melting points than cyclohexane analogs due to reduced crystal lattice stability .
  • Solubility : The larger ring size may enhance solubility in polar aprotic solvents (e.g., ethyl acetate) compared to smaller-ring compounds .

Crystallographic Data

Crystallographic studies of related compounds (e.g., Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate in ) reveal bond angles and torsional strains that differ significantly in cycloheptane systems. For example:

  • Bond Angles : Cycloheptane derivatives exhibit C–C–C angles closer to 109.5° (e.g., 109.1°–113.2° in ) compared to the 120° angles in strained cyclohexane systems .

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